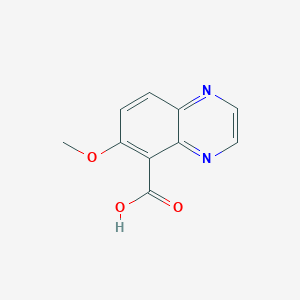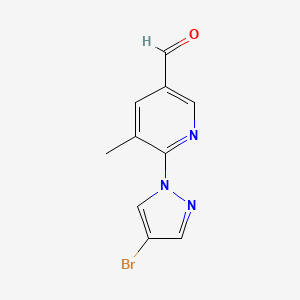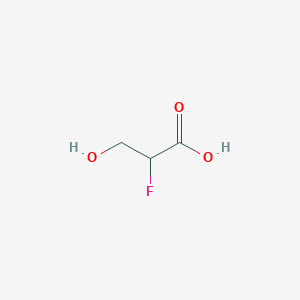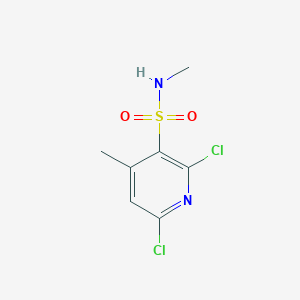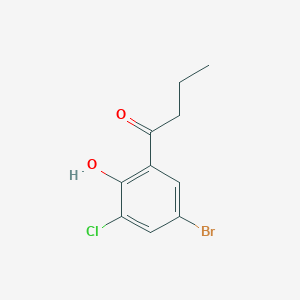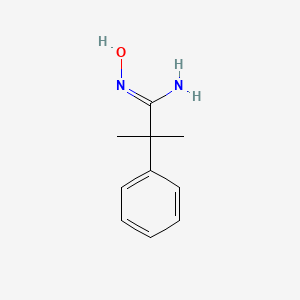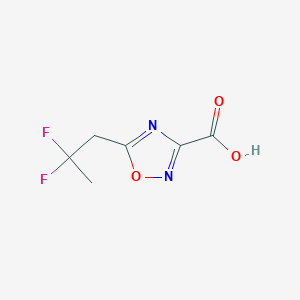
3-(1-Aminopropan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Aminopropan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that features a benzoxazole ring fused with an aminopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminopropan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a suitable alkylating agent, followed by cyclization to form the benzoxazole ring. The aminopropyl group is then introduced through a subsequent reaction with 1-aminopropan-2-ol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1-Aminopropan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
3-(1-Aminopropan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-(1-Aminopropan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazole-containing compounds: Known for their diverse biological activities, including antimicrobial and anticancer properties.
N-(Pyridin-2-yl)amides: These compounds have significant medicinal applications and are used in drug development.
Thiophene derivatives: These compounds exhibit various pharmacological activities and are used in the treatment of diseases like Alzheimer’s.
Uniqueness: 3-(1-Aminopropan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzoxazole ring system, combined with the aminopropyl group, provides a versatile scaffold for further functionalization and application in various fields.
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
3-(1-aminopropan-2-yl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-7(6-11)12-8-4-2-3-5-9(8)14-10(12)13/h2-5,7H,6,11H2,1H3 |
InChI-Schlüssel |
HCEILPYZTUDLKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)N1C2=CC=CC=C2OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol](/img/structure/B13316647.png)
![2-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13316676.png)
![2-{[(2-Hydroxy-2-methylpropyl)amino]methyl}-4-methylphenol](/img/structure/B13316686.png)
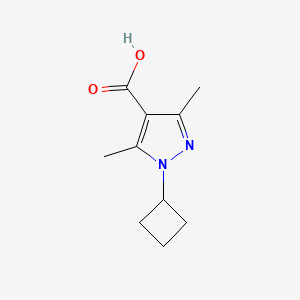
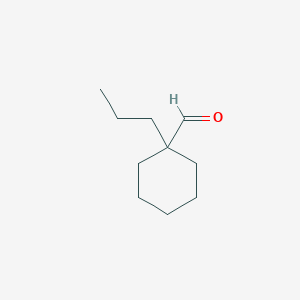
![1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13316705.png)
